1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves multiple steps. One common method includes the use of a five-component cascade reaction. This reaction utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The reaction sequence involves N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization . Industrial production methods often involve similar multi-step synthesis processes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in various biological assays, including antiviral and anticancer activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It binds to various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A sedative used for treating insomnia.
Alpidem: An anxiolytic agent.
Minodronic acid: Used for treating osteoporosis.
Compared to these compounds, 1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid has unique structural features that may confer distinct biological activities and therapeutic potentials .
Properties
IUPAC Name |
1-[[6-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-17-4-2-3-15(11-17)20-18(25-12-16(22)5-6-19(25)23-20)13-24-9-7-14(8-10-24)21(26)27/h2-6,11-12,14H,7-10,13H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOBHGLVRWMEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CN4CCC(CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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